N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-sulfonamide
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Overview
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-sulfonamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a sulfonamide group attached to a tetrahydronaphthalene moiety, which imparts unique chemical and biological properties.
Mechanism of Action
The exact mode of action would depend on the specific targets of the compound and how it interacts with them. This could involve binding to a receptor or enzyme, altering its activity, and triggering downstream effects in the cell .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would also play a crucial role in its bioavailability and overall effect. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The molecular and cellular effects of the compound’s action would be the result of its interactions with its targets and the subsequent changes in cellular processes. This could include changes in gene expression, protein activity, or cellular signaling pathways .
Finally, environmental factors can influence the compound’s action, efficacy, and stability. These can include factors such as temperature, pH, and the presence of other substances that could interact with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-sulfonamide typically involves the following steps:
Formation of the Tetrahydronaphthalene Intermediate: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to hydroxylation to introduce a hydroxyl group at the 2-position, forming 2-hydroxy-1,2,3,4-tetrahydronaphthalene.
Alkylation: The hydroxylated intermediate is then alkylated with a suitable alkylating agent, such as butane-1-sulfonyl chloride, under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-keto-1,2,3,4-tetrahydronaphthalene or 2-carboxy-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-amine.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its sulfonamide moiety, which is known for its antibacterial and anti-inflammatory properties.
Pharmacology: Investigated for its potential to interact with biological targets such as enzymes and receptors.
Materials Science: Used in the development of novel materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-amine: Lacks the sulfonamide group but retains the tetrahydronaphthalene moiety.
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide.
Uniqueness
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-sulfonamide is unique due to the presence of both the sulfonamide group and the tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-2-3-10-20(18,19)16-12-15(17)9-8-13-6-4-5-7-14(13)11-15/h4-7,16-17H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSRLWQISIIBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1(CCC2=CC=CC=C2C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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